Product packaging for 3-(3-Benzyloxyphenyl)-2-hydroxypyridine(Cat. No.:CAS No. 1261914-36-6)

3-(3-Benzyloxyphenyl)-2-hydroxypyridine

Cat. No.: B6368832
CAS No.: 1261914-36-6
M. Wt: 277.3 g/mol
InChI Key: YGTWLOQQRDDMDH-UHFFFAOYSA-N
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Description

Structural Significance and Fundamental Architectural Elements of 3-(3-Benzyloxyphenyl)-2-hydroxypyridine

The structure of this compound is characterized by two key architectural elements: the 2-hydroxypyridine (B17775) ring and the 3-(benzyloxy)phenyl substituent. The 2-hydroxypyridine core is a six-membered aromatic heterocycle containing a nitrogen atom and a hydroxyl group adjacent to it. This arrangement allows for the existence of a tautomeric equilibrium with its 2-pyridone form, a phenomenon that can significantly influence its chemical reactivity and biological interactions. The pyridine (B92270) ring itself is a ubiquitous scaffold in numerous natural products and pharmaceuticals.

FeatureDescription
Core Scaffold2-Hydroxypyridine
Key Substituent3-(Benzyloxy)phenyl
TautomerismExists in equilibrium with its 2-pyridone form.
Potential InteractionsHydrogen bonding, π-π stacking.

Historical Context and Evolution of Research on Benzyloxyphenyl and Hydroxypyridine Scaffolds

The study of both benzyloxyphenyl and hydroxypyridine scaffolds has a rich history in organic and medicinal chemistry. Benzyl (B1604629) ethers have long been utilized as protecting groups for alcohols and phenols in the synthesis of complex natural products. nih.gov Beyond their role in synthesis, benzyloxyphenyl derivatives have been investigated for a wide range of biological activities.

Hydroxypyridine derivatives, on the other hand, have been a focal point of research due to their diverse pharmacological properties. The 2-hydroxypyridine moiety, in particular, is a structural alert in many biologically active compounds and is known to form hydrogen-bonded structures. hmdb.ca The ability of hydroxypyridines to exist in tautomeric forms has been a subject of extensive study, with the equilibrium being influenced by the solvent and substitution pattern.

The convergence of these two important pharmacophores in this compound represents a logical progression in the quest for novel molecular architectures with enhanced or unique properties.

Current Research Landscape and Academic Importance of this compound Derivatives

While specific research on this compound itself is not extensively documented in publicly available literature, the broader class of molecules containing both benzyloxy and hydroxypyridine moieties is of significant academic and industrial interest. Research in this area often focuses on the synthesis of derivatives and the evaluation of their biological activities.

For instance, derivatives of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone have been synthesized and investigated. nih.gov The synthesis of related structures, such as 3-(benzyloxy)pyridin-2-amine, has also been reported, including detailed structural analysis through single-crystal X-ray diffraction. nih.gov These studies provide valuable insights into the chemical behavior and structural properties of molecules containing the 3-benzyloxy-2-hydroxypyridine core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO2 B6368832 3-(3-Benzyloxyphenyl)-2-hydroxypyridine CAS No. 1261914-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18-17(10-5-11-19-18)15-8-4-9-16(12-15)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTWLOQQRDDMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683228
Record name 3-[3-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-36-6
Record name 3-[3-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 3 Benzyloxyphenyl 2 Hydroxypyridine and Analogous Structural Classes

Strategies for the Elaboration of the 2-Hydroxypyridine (B17775) Core within 3-(3-Benzyloxyphenyl)-2-hydroxypyridine Synthesis

The formation of the 2-hydroxypyridine ring, which exists in tautomeric equilibrium with its 2-pyridone form, is a foundational aspect of the synthesis. nih.gov Various strategies have been developed to construct this key structural motif.

Cyclization Reactions for Pyridine (B92270) Ring Formation

Cyclization reactions represent a powerful and convergent approach to the 2-hydroxypyridine core. These methods often involve the condensation of acyclic precursors to form the heterocyclic ring in a single or multi-step sequence.

One common strategy involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). For instance, a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of a strong base like sodium hydride can yield highly substituted 2(1H)-pyridones. nih.gov Another multicomponent approach involves the reaction of (hetero)aromatic aldehydes, substituted acetophenones, ethyl cyanoacetate, and ammonium acetate to form 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov

Annulation reactions, such as the [4+2] cycloaddition of in situ generated azadienes with active methylene (B1212753) compounds, provide a facile route to structurally diverse 2-pyridones. organic-chemistry.org Similarly, the cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) under air offers a metal-free method to produce asymmetrical 2,6-diarylpyridines. organic-chemistry.org

Cyclization Strategy Reactants Key Features Reference
Multicomponent ReactionAromatic aldehydes, acetophenones, phenyl acetamidesOne-pot synthesis of 3,4,6-triaryl-2(1H)-pyridones nih.gov
[4+2] AnnulationN-propargylamines, active methylene compoundsForms structurally diversified 2-pyridones organic-chemistry.org
Ketone Cyclizationα,β,γ,δ-unsaturated ketones, ammonium formateMetal-free, forms asymmetrical 2,6-diarylpyridines organic-chemistry.org

Functionalization of Pre-existing Pyridine Scaffolds

An alternative to de novo ring synthesis is the functionalization of a pre-existing pyridine ring. This approach is particularly useful when the desired substitution pattern is accessible through known pyridine chemistry.

A common method involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine ring. For example, 2-chloropyridine (B119429) can be converted to 2-hydroxypyridine by reaction with an aqueous alkaline solution, a reaction that can be facilitated by the presence of a tertiary alcohol. google.com Pyridines with leaving groups at the 2 and 4-positions are particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate. chemistry-online.comquimicaorganica.org

Another approach is the hydroxylation of a pyridine ring. Pyridine-N-oxides can be treated with acetic anhydride (B1165640) to introduce an acetate group at the 2-position, which can then be hydrolyzed to the 2-hydroxy derivative. stackexchange.com Direct hydroxylation of pyridine itself can be achieved under harsh conditions, reacting with potassium hydroxide (B78521) at high temperatures. youtube.com More recently, methods for the direct C-H functionalization of pyridines have emerged as a powerful tool for introducing substituents. researchgate.netrsc.org For instance, palladium-catalyzed hydroxylation of 2-arylpyridines at the C-H bond of the aryl group has been developed using tert-butyl hydroperoxide as the oxidant. nih.gov

Installation of the 3-(3-Benzyloxyphenyl) Moiety: Coupling and Substitution Approaches

The introduction of the 3-(3-Benzyloxyphenyl) group at the 3-position of the 2-hydroxypyridine core is a critical step that establishes the final structure of the target molecule. This is typically achieved through cross-coupling or substitution reactions.

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, including the aryl-pyridine linkage in this compound. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a widely used example. google.com In the context of synthesizing the target molecule, this could involve the coupling of a 3-boronic acid or ester derivative of 3-benzyloxyphenyl with a 3-halo-2-hydroxypyridine, or vice versa.

The choice of ligand is crucial for the success of these reactions. For instance, the bis-pyrazole phosphine (B1218219) ligand BippyPhos has been shown to be effective in the palladium-catalyzed cross-coupling of hydroxylamines with aryl halides. organic-chemistry.org While not a direct C-C bond formation, this highlights the importance of ligand design in facilitating challenging coupling reactions. Other palladium-catalyzed reactions, such as the Heck reaction, can also be employed to form aryl-heteroaryl bonds. google.com

Coupling Reaction Coupling Partners Catalyst System Key Features Reference
Suzuki-MiyauraOrganoboron reagent and organic halide/triflatePalladium catalyst and a ligandVersatile for C-C bond formation google.com
Buchwald-HartwigAmine/hydroxylamine and aryl halidePalladium catalyst and a ligand (e.g., XantPhos)Forms C-N or C-O bonds mdpi.com
Heck ReactionAlkene and aryl halidePalladium catalystForms C-C bonds at an sp2 carbon google.com

Nucleophilic and Electrophilic Substitution Reactions on Phenyl and Pyridine Rings

Classical nucleophilic and electrophilic substitution reactions can also be utilized to construct the desired molecule. The pyridine ring is generally electron-deficient and thus reactive towards nucleophiles, particularly at the 2, 4, and 6 positions. chemistry-online.comyoutube.com However, nucleophilic attack at the 3-position is less favorable. quimicaorganica.org Conversely, electrophilic substitution on the pyridine ring is difficult due to its electron-deficient nature but typically occurs at the 3-position if forced. youtube.com

Therefore, a more plausible strategy would involve the installation of the benzyloxy group onto a pre-formed 3-(3-hydroxyphenyl)-2-hydroxypyridine (B6365776) scaffold via a Williamson ether synthesis, a classic nucleophilic substitution reaction. This would involve deprotonation of the phenolic hydroxyl group with a base, followed by reaction with benzyl (B1604629) bromide or a similar benzylating agent.

Chemoenzymatic and Biocatalytic Approaches for Hydroxypyridine and Benzyloxyphenyl Derivatives

The integration of enzymatic transformations into synthetic routes offers a green and highly selective alternative to traditional chemical methods. For the synthesis of hydroxypyridine and benzyloxyphenyl derivatives, biocatalysis provides powerful tools for specific hydroxylations and for the manipulation of protecting groups under mild conditions.

The direct and regioselective hydroxylation of pyridine rings is a challenging chemical transformation that can be elegantly achieved using biocatalysts. Hydroxylating enzymes, particularly monooxygenases, can introduce hydroxyl groups onto the pyridine nucleus with high specificity, a critical step in forming the 2-hydroxypyridine core.

For instance, a mixed-function mono-oxygenase, 4-hydroxypyridine-3-hydroxylase, from Agrobacterium sp. has been shown to hydroxylate 4-hydroxypyridine (B47283) to pyridine-3,4-diol, requiring O₂ and a cofactor like NADH or NADPH. nih.gov This enzyme is highly specific for its heterocyclic substrate. nih.gov Similarly, the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 utilizes a 6-methylnicotinate-2-oxidoreductase to regioselectively hydroxylate nicotinic acid derivatives at the C2 position, yielding various 2-hydroxynicotinic acids. nih.gov Another relevant example is the use of xylene monooxygenase (XMO) from Pseudomonas putida in a whole-cell biocatalysis setup to efficiently synthesize 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating sequential oxidation of methyl groups on the pyridine ring. ethz.ch

Table 1: Examples of Enzymatic Hydroxylation for Pyridine Derivatives

Enzyme/System Substrate Product Key Finding Reference
4-Hydroxypyridine-3-hydroxylase 4-Hydroxypyridine Pyridine-3,4-diol NADH/NADPH-dependent mono-oxygenase activity. nih.gov nih.gov
6-Methylnicotinate-2-oxidoreductase 6-Methylnicotinate 2-Hydroxy-6-methylnicotinate Regioselective hydroxylation at the C2 position. nih.gov nih.gov
Xylene Monooxygenase (XMO) 2,6-Lutidine 2,6-Bis(hydroxymethyl)pyridine Whole-cell biocatalysis enables sequential oxidation. ethz.ch ethz.ch

The benzyloxy group is a common protecting group for phenols, and its selective removal is crucial in multi-step syntheses. Biocatalysis offers exceptionally mild conditions for this deprotection, preserving other sensitive functional groups. Lipases and esterases are versatile enzymes that can catalyze the cleavage of benzyl esters and, in some cases, benzyl ethers.

For example, an esterase from Bacillus subtilis and a lipase (B570770) from Candida antarctica (CAL-A) have been used for the selective removal of benzyl protecting groups from carboxyls in high yields. nih.gov More advanced strategies involve enzyme cascades. A biocatalytic method for the cleavage of para-acyloxy benzyl ethers has been developed using a cascade reaction involving an esterase and a vanillyl alcohol oxidase (VAO). acs.org The esterase first hydrolyzes the acyl group, and the subsequent oxidation by the VAO facilitates the cleavage of the benzyl ether. acs.org While direct enzymatic cleavage of simple benzyl ethers is less common, these examples highlight the potential for developing tailored biocatalytic systems for specific deprotection steps relevant to the synthesis of benzyloxyphenyl compounds. acs.orgwikipedia.org

Total Synthesis Strategies for Complex Organic Architectures Incorporating this compound Motifs

The 3-aryl-2-hydroxypyridine moiety is a key structural feature in several complex natural products known for their significant biological activities, such as Fredericamycin A. researchgate.net Total synthesis strategies for molecules containing this motif often rely on convergent approaches where the substituted pyridone ring is constructed and then integrated into a larger molecular framework.

A common and efficient method for constructing highly substituted 2-pyridone rings is through multicomponent reactions (MCRs). nih.govrsc.org These reactions allow for the rapid assembly of complex structures from simple starting materials in a single step. For instance, 3,4,6-triaryl-2(1H)-pyridones can be synthesized in a one-pot, three-component reaction of an aromatic aldehyde, a substituted acetophenone, and a phenyl acetamide. rsc.org To synthesize a motif like this compound, 3-benzyloxybenzaldehyde (B162147) could be used as the aldehyde component in such a reaction.

Alternative approaches include annulation strategies, such as the Co(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate to furnish pyridinones. organic-chemistry.org These methods provide access to a wide variety of substituted 2-pyridones that can serve as key building blocks in total synthesis.

Table 2: Synthetic Strategies for 2-Pyridone Ring Formation

Reaction Type Reactants Product Type Key Features Reference
Multicomponent Reaction Aromatic Aldehydes, Acetophenones, Phenyl Acetamides 3,4,6-Triaryl-2(1H)-pyridones One-pot synthesis, high convergence. rsc.org rsc.org
[4+2] Annulation N-Propargylamines, Active Methylene Compounds Substituted 2-Pyridones Forms azadienes in situ for cyclization. organic-chemistry.org organic-chemistry.org
Au(I)-Catalyzed Cycloisomerization N-Alkenyl Alkynylamides Substituted 2-Pyridones Convergent assembly from imines and alkynoyl chlorides. organic-chemistry.org organic-chemistry.org

Once the 3-aryl-2-hydroxypyridine fragment is synthesized, it can be incorporated into larger, more complex architectures. In the context of natural product synthesis, this often involves strategic bond formations that append the pyridone core to other parts of the molecule. For example, in the synthesis of lamellarin-class natural products, which feature 3,4-diaryl-substituted pyrrole-2-carboxylic acid moieties, the heterocyclic core is often constructed early and then elaborated. chim.it A similar strategy can be envisioned for pyridone-containing targets, where subsequent cross-coupling reactions or functional group transformations on the pre-formed pyridone ring build the final complex structure.

The development of methods to alter the central core of biologically active 2-pyridones is a key strategy for probing structure-activity relationships. diva-portal.org This highlights the importance of having flexible synthetic routes that allow for the late-stage modification of the this compound motif or its introduction into a larger scaffold, thereby enabling the synthesis of diverse and complex molecular architectures.

Exploration of Chemical Reactivity and Reaction Mechanisms of 3 3 Benzyloxyphenyl 2 Hydroxypyridine

Tautomerism and Aromaticity of the 2-Hydroxypyridine (B17775) Moiety in 3-(3-Benzyloxyphenyl)-2-hydroxypyridine

The 2-hydroxypyridine ring system is well-known for existing in a tautomeric equilibrium with its 2-pyridone form. This phenomenon involves an intramolecular proton transfer between the exocyclic oxygen and the ring nitrogen atom. nih.gov For this compound, this equilibrium is a critical determinant of its chemical behavior.

The position of this equilibrium is highly sensitive to the surrounding environment. wuxibiology.com In non-polar solvents, the 2-hydroxypyridine tautomer is generally favored, whereas polar solvents and the solid state typically favor the 2-pyridone form. wikipedia.org The 2-hydroxypyridine form is an aromatic system, which is stabilized by the delocalization of π-electrons across the ring. wuxibiology.com In contrast, the 2-pyridone tautomer possesses a conjugated system but is not strictly aromatic in the same sense; however, it benefits from the stability of the amide functional group within the ring. chemtube3d.comchemtube3d.com Computational studies on the parent 2-hydroxypyridine show a very small energy difference between the two forms in the gas phase, often below the typical accuracy limits of theoretical calculations. nih.gov

The substituent at the C-3 position, in this case, the 3-benzyloxyphenyl group, can influence the tautomeric preference through electronic effects, although the solvent effect is generally considered to be the dominant factor. semanticscholar.org Spectroscopic methods are key to determining the position of this equilibrium.

Table 1: Spectroscopic Data for Tautomeric Forms of 2-Hydroxypyridine Derivatives

Spectroscopic Method 2-Hydroxypyridine Tautomer 2-Pyridone Tautomer
IR Spectroscopy Presence of O-H stretching frequency Presence of C=O stretching frequency; absence of O-H frequency. wikipedia.org
¹³C NMR Spectroscopy Chemical shifts consistent with an aromatic phenol-like structure. Chemical shifts indicate the presence of a C=O bond and localized double bonds. wuxibiology.com

| UV/Vis Spectroscopy | Can be used for quantitative determination of the amounts of each tautomer in different solvents. semanticscholar.org | Can be used for quantitative determination of the amounts of each tautomer in different solvents. semanticscholar.org |

Reactions Involving the Pyridine (B92270) Nitrogen and Hydroxyl Group

The dual reactivity of the 2-hydroxypyridine moiety allows for reactions at both the nitrogen and oxygen atoms, primarily alkylation and acylation. The outcome of these reactions (N- versus O-functionalization) is often dependent on the specific reagents and conditions employed.

Alkylation reactions, for instance, can yield either N-alkylated 2-pyridones or O-alkylated 2-hydroxypyridines. researchgate.net The use of different alkylating agents and reaction conditions can direct the selectivity. For example, studies on related hydroxypyridines have shown that reacting with organohalides under catalyst- and base-free conditions can lead to specific N-alkylation. acs.org The reaction of 2- and 4-hydroxypyridines with epoxides in the presence of Lewis acids has been shown to produce N-substituted pyridone derivatives in good yields. researchgate.nettandfonline.com

Acylation reactions, such as those with acyl halides, can similarly occur at either the nitrogen or oxygen. These reactions are fundamental for creating esters (O-acylation) or amides (N-acylation), significantly altering the molecule's properties. The esters of N-hydroxypyridine-2-thione, known as Barton esters, are notable derivatives used in radical reactions. libretexts.org

Transformations of the Benzyloxyphenyl Ether Linkage

The benzyl (B1604629) ether linkage in the 3-(3-Benzyloxyphenyl) substituent is a key functional group that can be selectively cleaved. This debenzylation reaction is a common strategy in organic synthesis to deprotect a hydroxyl group.

The most prevalent method for cleaving benzyl ethers is catalytic hydrogenolysis. mdpi.com This reaction typically involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. mdma.chmdma.ch The process involves the cleavage of the C(aliphatic)-O bond, yielding the corresponding phenol and toluene. mdpi.comecnu.edu.cn

Table 2: Common Conditions for Benzyl Ether Cleavage

Method Reagents and Conditions Products
Catalytic Hydrogenolysis H₂, 10% Pd/C, solvent (e.g., Methanol, Ethanol) Phenol derivative, Toluene
Catalytic Transfer Hydrogenation Ammonium (B1175870) formate (B1220265), 10% Pd/C, refluxing Methanol. mdma.chmdma.ch Phenol derivative, Toluene

| Lewis Acid Cleavage | Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂). organic-chemistry.org | Phenol derivative, Benzyl chloride |

Electrophilic Aromatic Substitution on the Phenyl Ring Component

The phenyl ring of the benzyloxyphenyl group is susceptible to electrophilic aromatic substitution. The benzyloxy group (-OCH₂Ph) attached to this ring acts as an activating group and an ortho, para-director. organicchemistrytutor.comwikipedia.org This directing effect stems from the ability of the oxygen atom's lone pairs to donate electron density into the aromatic π-system through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the attack at the ortho and para positions. youtube.com

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho and para to the benzyloxy group. wikipedia.orglibretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position on Phenyl Ring Relative Position to Benzyloxy Group Expected Reactivity
C-2' ortho Major product (steric hindrance may reduce yield compared to para)
C-4' para Major product
C-6' ortho Major product (steric hindrance may reduce yield compared to para)

The benzyloxy group is classified as a strongly activating group, meaning it makes the phenyl ring significantly more reactive towards electrophiles than benzene itself. organicchemistrytutor.comlibretexts.org

Nucleophilic Reactions and Further Functionalization at the Pyridine C-3 Position

Direct nucleophilic substitution at the C-3 position of the pyridine ring is generally difficult. The pyridine ring is electron-deficient, which favors nucleophilic attack, but this reactivity is most pronounced at the C-2 and C-4 positions. stackexchange.comquora.com Attack at these positions allows the negative charge of the intermediate to be stabilized by the electronegative nitrogen atom through resonance. chemistry-online.com Such resonance stabilization is not possible for an intermediate formed from an attack at the C-3 position, making this pathway energetically unfavorable. quimicaorganica.org

Therefore, further functionalization at the C-3 position, which is already substituted with the benzyloxyphenyl group, would likely require more advanced synthetic strategies. One potential avenue is transition metal-catalyzed C-H activation. nih.gov This modern approach allows for the direct functionalization of C-H bonds, which are typically unreactive. For instance, rhodium-catalyzed reactions have been used for the C-H functionalization of 2-arylpyridine derivatives, demonstrating that even substituted positions can be targets for further modification under the right catalytic conditions. researchgate.net Such methods could potentially be adapted to modify the C-H bonds on the aryl substituent at the C-3 position or other positions on the pyridine ring, although direct functionalization of an already substituted carbon atom remains a significant synthetic challenge.

Theoretical and Computational Chemistry Studies on 3 3 Benzyloxyphenyl 2 Hydroxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and stability of molecules. For derivatives of 3-hydroxypyridine-4-one, DFT calculations using the B3LYP hybrid functional and a 6-311++G** basis set have been employed to study their antioxidant properties. nih.govresearchgate.net These studies analyze parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and bond dissociation enthalpy. nih.govresearchgate.net

For instance, in a comparative study of 3-hydroxypyridine-4-one derivatives, the HOMO and LUMO energies were found to be critical in determining the stability and reactivity of the compounds. nih.gov A smaller HOMO-LUMO gap is generally indicative of higher reactivity. nih.gov In one such analysis, a potent derivative (compound 6b) exhibited a HOMO energy of -9.04 eV, a LUMO energy of -3.95 eV, and a HOMO-LUMO gap of 5.09 eV, suggesting a high degree of kinetic stability. nih.gov

Furthermore, DFT calculations have been used to explore the tautomerism between 2-hydroxypyridine (B17775) and 2-pyridone. These studies indicate that while some DFT methods incorrectly predict 2-pyridone to be more stable in the gas phase, methods that include high electron correlation effects, such as second-order Møller-Plesset (MP2) perturbation theory, correctly show 2-hydroxypyridine to be more stable. acs.org The relative stability is influenced by the formation of hydrogen-bonded dimers. acs.org

Table 1: Representative DFT-Calculated Electronic Properties of a 3-Hydroxypyridine-4-one Derivative

ParameterValue (eV)
HOMO Energy-9.04
LUMO Energy-3.95
HOMO-LUMO Gap5.09

Data is for a representative 3-hydroxypyridine-4-one derivative (compound 6b) and is intended to be illustrative for the hydroxypyridine moiety. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules like 3-(3-Benzyloxyphenyl)-2-hydroxypyridine. The benzyloxy group, in particular, introduces significant conformational freedom. MD simulations of chalcones with benzyloxy moieties have been performed to understand their interaction with biological targets. nih.gov These simulations reveal how the molecule can adopt different conformations to fit into binding pockets and can highlight the importance of specific dihedral angles for biological activity. nih.gov

In a study of benzyloxyphenyl-methylaminophenol derivatives, molecular docking, a related computational technique, was used to predict the binding mode of these molecules within the SH2 domain of the STAT3 protein. nih.gov Such studies underscore the importance of the conformational flexibility imparted by the benzyloxy group in achieving favorable interactions with protein targets. nih.gov

For liquid-crystalline phases of butyloxyphenyl-octyloxypyrimidine, MD simulations have been used to study the ordering of both the aromatic core and the flexible alkoxy tails at different temperatures. aps.org These simulations demonstrate that accurately modeling the intermolecular interactions, including the ring quadrupoles, is essential for reproducing the experimentally observed phases. aps.org This indicates that for this compound, both the orientation of the benzyloxy group and the interactions of the pyridine (B92270) and phenyl rings will be crucial in determining its condensed-phase behavior.

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical calculations are vital for elucidating reaction mechanisms, including identifying transition states and calculating activation energies. Studies on the oxidation of pyridine by hydrogen peroxide have utilized quantum chemical calculations to investigate different reaction conditions. nih.gov These studies provide mechanistic insights into this class of oxidation reactions, which are relevant to the potential metabolic pathways of pyridine-containing compounds. nih.gov

A plausible reaction mechanism for the C3 hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. acs.org Theoretical studies suggest this proceeds through an oxaziridine (B8769555) intermediate, which, upon UV light-induced N-O bond homolysis, forms a diradical intermediate. acs.org Subsequent rearrangement leads to the hydroxylated pyridine. acs.org While this is a synthetic route, it provides insight into the reactivity of the pyridine ring.

The Chichibabin reaction, a well-known amination of pyridine, has also been studied computationally. These studies help to understand the nucleophilic substitution on the pyridine ring, a fundamental aspect of its reactivity. youtube.com For this compound, quantum chemical analysis could be used to predict its reactivity towards electrophilic and nucleophilic attack, as well as the likelihood of different metabolic transformations.

Computational Prediction of Spectroscopic Properties

Computational methods, particularly time-dependent DFT (TD-DFT), are widely used to predict spectroscopic properties such as UV-Vis, IR, and NMR spectra. For 2-(2-Hydroxyphenyl)-N-phenyl nitrone, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute its vibrational frequencies. orientjchem.org The calculated frequencies show good agreement with experimental FT-IR and FT-Raman spectra. orientjchem.org

Similarly, for 3-bromo-2-hydroxypyridine, TD-DFT has been used to calculate the absorption wavelengths and oscillator strengths in various solvents. nih.gov Such calculations can help in the interpretation of experimental spectra and in understanding the electronic transitions of the molecule. nih.gov

For a chalcone (B49325) derivative containing a benzyloxy phenyl group, DFT calculations have been used to predict the 1H and 13C NMR chemical shifts, which were found to be in good agreement with experimental data. utm.my This demonstrates the utility of computational methods in characterizing the structure of complex organic molecules.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a 2-(2-Hydroxyphenyl) Derivative (cm⁻¹)

Vibrational ModeCalculated (B3LYP/6-311++G(d,p))Experimental (FT-IR)
C-C stretching1640, 1635, 1610, 15631723, 1588, 1571, 1490
O-H in-plane bending(mixed modes)1216, 1205

Data is for 2-(2-Hydroxyphenyl)-N-phenyl nitrone and is illustrative of the application of computational methods for spectroscopic prediction. orientjchem.org

In Silico Modeling of Intermolecular Interactions for Crystal Packing and Self-Assembly

In silico modeling is a valuable tool for predicting how molecules will pack in a crystal and how they will self-assemble in solution. The crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one has been analyzed using Hirshfeld surface analysis to quantify the intermolecular interactions. nih.gov This analysis revealed that the crystal packing is dominated by weak C-H···O and C-H···π interactions. nih.gov The benzyloxy groups play a significant role in these interactions.

For 3-bromo-2-hydroxypyridine, computational studies have shown that it can form a stable hydrogen-bonded dimer with an interaction energy of 15.896 kcal/mol. nih.gov The high dipole moment of the monomer (2.1152 Debye) favors the formation of these intermolecular hydrogen bonds. nih.gov Given the presence of a hydroxyl group and a pyridine nitrogen, this compound is also expected to form strong hydrogen bonds, which will be a dominant feature of its crystal packing and self-assembly behavior.

Applications of 3 3 Benzyloxyphenyl 2 Hydroxypyridine As a Molecular Scaffold in Materials Science and Synthetic Methodologies

Role as a Building Block in the Construction of Complex Organic Architectures

The 3-(3-Benzyloxyphenyl)-2-hydroxypyridine molecule is a prime candidate for use as a foundational building block in the synthesis of complex organic structures. The 2-pyridone core is a robust heterocyclic system that can be modified through various synthetic strategies. nih.govorganic-chemistry.org The presence of a large, sterically demanding 3-(3-benzyloxyphenyl) group provides a scaffold for creating highly substituted and architecturally complex molecules in a predictable manner. nih.gov

The utility of related structures as synthetic intermediates is well-established. For instance, 3,4-dihydro-2(1H)-pyridones are extensively used as precursors in the synthesis of bioactive molecules. researchgate.netmdpi.com The specific 3-benzyloxy-2-pyridone unit has been developed as a functional linker, designed explicitly for the synthesis of more elaborate chelating agents. researchgate.net This demonstrates the value of the benzyloxy-protected hydroxypyridinone core in constructing larger molecular frameworks. The benzyloxy group can also serve as a stable protecting group for a phenol, which can be unveiled in a later synthetic step to allow for further functionalization. mdpi.com The modular synthesis of related aryl amines from 3-alkynyl-2-pyrones further highlights the role of the pyrone/pyridone core in building complex aromatic systems. rsc.org

Potential as a Ligand in Coordination Chemistry

The 2-hydroxypyridine (B17775) scaffold is a highly effective ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. Specifically, the 3-hydroxy-2(1H)-pyridinone (3,2-HOPO) substructure within the target molecule is a well-known bidentate chelating agent, typically coordinating to a metal center through the deprotonated hydroxyl group and the carbonyl oxygen. nih.govacs.org This chelation forms a stable five-membered ring with the metal ion.

The coordination chemistry of hydroxypyridinone ligands has been explored for various applications, including the design of therapeutic agents and imaging probes. nih.gov The 3-(3-Benzyloxyphenyl) substituent would significantly influence the ligand's properties. Its steric bulk can control the coordination geometry around the metal center, potentially favoring specific isomeric forms or preventing the coordination of multiple ligands. Electronically, the substituent can modulate the electron density on the pyridone ring, thereby fine-tuning the strength of the metal-ligand bonds. Single crystal X-ray analyses of related compounds have confirmed various coordination modes, including both chelate and monodentate ligation, demonstrating the scaffold's versatility. researchgate.net The ability of hydroxypyridine-based ligands to coordinate with metals like tin (Sn), ruthenium (Ru), and copper (Cu) is also documented. researchgate.netresearchgate.netrsc.org

Table 1: Examples of Coordination Behavior of Hydroxypyridine/Pyridone Scaffolds

Ligand TypeMetal Ion(s)Typical Coordination ModeReference(s)
3-Hydroxypyridin-2-one (B1229133)Co(II), Cu(II)Monodentate (via carbonyl O) or Bidentate Chelate (O,O) researchgate.net
3,2-HOPO derivativesFe(III), Gd(III), V(IV)Bidentate (O,O) nih.govacs.org
2-PyridonatoRu(II)N-bound or O-donor researchgate.net
Amino Bis-phenoxide (with pyridyl donors)Sn(II)[O,N,O] or [O,N,O-N] rsc.org

Precursor for Advanced Organic Materials Research

The structural features of this compound make it a promising precursor for the development of advanced organic materials. Its capacity to act as a ligand for metal ions opens the door to creating coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have applications in catalysis, gas storage, and sensing.

Furthermore, derivatives of the 2-pyridone core are known to possess interesting photophysical properties. For example, certain 3-cyano-2-pyridone derivatives have been synthesized and studied for their fluorescent properties, suggesting that the broader class of substituted 2-pyridones could be used to create fluorescent materials for imaging or optoelectronic devices. sciforum.net The benzyloxy group also provides a chemical handle for further modification. Cleavage of the benzyl (B1604629) ether would yield a phenolic hydroxyl group, which could be used as a reactive site for polymerization or as a directing group for creating liquid crystalline materials. mdpi.com

Utilization in the Development of Novel Organic Reactions and Methodologies

The synthesis of highly substituted heterocycles like this compound is itself a topic of significant interest in chemical methodology. The construction of such molecules often requires modern synthetic techniques, such as multicomponent reactions or advanced transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov For instance, the Palladium/norbornene cooperative catalysis, known as the Catellani reaction, is a powerful strategy for the diversity-oriented synthesis of complex 2-pyridones, allowing for the controlled formation of multiple chemical bonds in a single operation. nih.gov

Once synthesized, this compound can serve as a valuable substrate for developing new organic reactions. Its complex structure, featuring multiple C-H bonds across two different aromatic rings and a heteroaromatic core, makes it an ideal candidate for exploring regioselective C-H functionalization reactions. Moreover, the development of aryne precursors from pseudocyclic arylbenziodoxaboroles for reactions under neutral aqueous conditions showcases the ongoing innovation in creating reactive intermediates for organic synthesis. nih.gov The creation of a library of derivatives from this scaffold could be valuable for high-throughput screening in drug discovery and materials science. nih.gov

Future Directions and Emerging Research Opportunities for 3 3 Benzyloxyphenyl 2 Hydroxypyridine

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green and sustainable chemistry offers a significant avenue for future research in the synthesis of 3-(3-Benzyloxyphenyl)-2-hydroxypyridine. Current synthetic strategies, while effective, may rely on multi-step processes that can be resource-intensive. Future efforts could focus on the development of one-pot or multicomponent reactions (MCRs), which are known to reduce reaction times, increase yields, and simplify product isolation. mdpi.comnih.gov The principles of MCRs, which involve the reaction of three or more starting materials in a single operation to form a product that contains all or most of the atoms of the reactants, could be applied to construct the 3-aryl-2-hydroxypyridine scaffold more efficiently. nih.gov

Furthermore, exploring solvent-free reaction conditions is a promising eco-friendly approach. mdpi.com Research into solid-state synthesis or the use of greener solvents would align with the growing emphasis on environmentally benign chemical manufacturing. Another area of potential improvement is the use of transition-metal catalysis, which has been shown to be effective in the synthesis of 2-pyridones through atom-economic pathways. iipseries.org The development of novel catalytic systems, perhaps utilizing more abundant and less toxic metals, could lead to more sustainable and cost-effective production methods for this compound. Additionally, enzymatic transformations, such as the use of nicotine (B1678760) hydroxylase for the production of 2,5-dihydroxypyridine, highlight the potential for biocatalysis in synthesizing hydroxypyridine derivatives with high efficiency and specificity under mild conditions. mdpi.com

Exploration of Novel Chemical Transformations

The 2-hydroxypyridine (B17775) ring system is a versatile scaffold capable of undergoing a variety of chemical transformations, opening up possibilities for creating new derivatives of this compound with unique properties. The tautomeric nature of 2-hydroxypyridine, existing in equilibrium with 2-pyridone, is a key characteristic that influences its reactivity. iipseries.orgyoutube.com This equilibrium can be exploited in various chemical reactions.

Future research could delve into novel cycloaddition reactions, such as the [4+4] photocycloaddition of 2-pyridones, to construct complex polycyclic structures. acs.orgacs.org These types of reactions can create multiple stereogenic centers in a controlled manner, offering a pathway to novel molecular architectures. acs.orgnih.gov Another exciting frontier is the site-selective C-H functionalization of the 2-pyridone ring. rsc.org Developing methods to selectively introduce new functional groups at specific positions on the pyridine (B92270) ring would provide access to a wide array of new derivatives without the need for pre-functionalized starting materials. This approach is a powerful tool for decorating the core structure and fine-tuning its properties. rsc.org

Furthermore, the 2-hydroxypyridine moiety can act as a ligand in coordination chemistry, typically as a bridging ligand. wikipedia.org Exploring the coordination of this compound with various metal centers could lead to the synthesis of new coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties.

Advanced Computational Studies for Rational Design

Computational chemistry provides a powerful toolkit for the rational design of new molecules and for predicting their properties and reactivity. In the context of this compound, advanced computational studies can play a pivotal role in several areas. For instance, Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and predict the reactivity of the molecule, guiding the development of novel chemical transformations. researchgate.net

Computational methods are also invaluable for predicting the stereoselectivities of reactions, as has been demonstrated for bipyridine N,N'-dioxide catalyzed allylations. acs.org Similar approaches could be used to design catalysts and reaction conditions for the stereoselective functionalization of this compound. Furthermore, computational screening of potential derivatives for specific applications, such as their ability to act as inhibitors of biological targets, can accelerate the discovery of new functional molecules. This has been applied to the design of HIV capsid modulators based on 2-pyridone scaffolds. nih.gov

Computational studies can also elucidate the mechanisms of self-assembly and the factors that govern the formation of supramolecular structures. By understanding the non-covalent interactions that drive these processes, it becomes possible to design molecules that self-assemble into desired architectures with specific functions.

Integration into Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, offers a wealth of opportunities for this compound. The 2-pyridone moiety is well-known for its ability to form stable hydrogen-bonded dimers. wikipedia.org This predictable self-recognition motif can be harnessed to construct a variety of supramolecular architectures.

Future research could focus on designing and synthesizing derivatives of this compound that can self-assemble into discrete nanostructures, such as cages or capsules, or into extended networks. acs.orgpnas.org The benzyloxyphenyl group can be modified to introduce additional recognition sites or to tune the solubility and packing of the resulting assemblies. The integration of this compound into coordination-driven self-assembly, where metal ions are used to direct the formation of complex structures, is another promising avenue. pnas.org Pyridine-based ligands are frequently used in the construction of metallosupramolecular architectures due to their stability and strong coordination properties. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3-Benzyloxyphenyl)-2-hydroxypyridine, and how can purity be optimized?

  • Methodological Answer : A common approach involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature enables a clean, green synthesis (73% yield) . Purity optimization includes extraction followed by alumina plug filtration to remove unreacted starting materials. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry ensures structural fidelity.

Q. How does tautomerism between 2-hydroxypyridine and 2-pyridone affect the compound’s reactivity and stability?

  • Methodological Answer : The equilibrium between 2-hydroxypyridine (enol) and 2-pyridone (keto) forms is solvent-dependent. In chloroform (high dielectric constant), 2-pyridone dominates (Keq = 6.0) due to stronger dipole interactions, whereas cyclohexane favors the enol form (Keq = 1.7) . Stability assessments should use DFT calculations (e.g., wB97X-V/6-311+G(2df,2p)) with solvent models (C-PCM) to predict dominant tautomers .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : X-ray crystallography is definitive for structural confirmation, as demonstrated for related benzyloxyphenyl compounds. Key parameters include hydrogen-bonded dimer formation (C–H⋯O interactions) and dihedral angles between aromatic rings (e.g., 80.17° for benzyloxy-phenyl vs. pyridine planes) . Complement with 1H^1H-NMR to detect tautomeric shifts and IR spectroscopy for hydroxyl/pyridone carbonyl stretches.

Advanced Research Questions

Q. How can competing reaction pathways during synthesis (e.g., over-oxidation or byproduct formation) be mitigated?

  • Methodological Answer : Optimize reaction stoichiometry and temperature. For example, limiting sodium hypochlorite to 1.2 equivalents and maintaining room temperature minimizes over-oxidation . Monitor intermediates via TLC or HPLC. If byproducts arise, employ column chromatography with gradients of ethyl acetate/hexane for separation.

Q. What computational strategies resolve contradictions in tautomer equilibria reported across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity or hydration effects. Use hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model solvent networks. For hydrated systems, molecular dynamics (MD) with explicit water molecules can explain enhanced enol stabilization via hydrogen bonding . Validate with variable-temperature NMR in deuterated solvents.

Q. How do substituents on the benzyloxy group influence the compound’s electronic properties and bioactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the benzyloxy ring increase pyridine ring electron deficiency, altering tautomer equilibria and hydrogen-bonding capacity. Assess via Hammett plots correlating substituent σ values with reaction rates or pKa shifts. Bioactivity screening (e.g., kinase inhibition) should pair with molecular docking to identify substituent-dependent binding modes .

Q. What experimental designs address low yields in large-scale syntheses of this compound?

  • Methodological Answer : Scale-up challenges include exothermicity and mixing inefficiencies. Use flow chemistry with controlled residence times and in-line IR monitoring to maintain reaction consistency . For crystallization, employ anti-solvent addition (e.g., water into ethanol) to enhance yield.

Key Considerations for Researchers

  • Contradiction Management : Reconcile tautomer ratios across studies by standardizing solvent polarity and hydration levels.
  • Green Chemistry : Prioritize sodium hypochlorite over toxic oxidants (e.g., Cr(VI)) for sustainable synthesis .
  • Advanced Characterization : Combine X-ray crystallography with dynamic NMR to capture solvent- and temperature-dependent behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.